叔丁基(5-溴噻唑-2-基)(甲基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

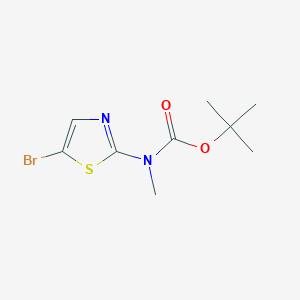

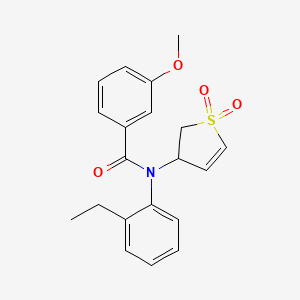

“tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate” is a chemical compound with the molecular formula C9H14BrN2O2S . It is often stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of “tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate” involves the reaction of 2-amino-5-bromothiazole monohydrobromide with di-tert-butyl dicarbonate (Boc2O) in the presence of 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) and triethylamine . The reaction mixture is stirred at room temperature overnight, then concentrated in vacuo. The residue is stirred in ethyl acetate/heptane (1:10) at room temperature overnight and then filtered. The filtrate is washed with brine, dried, filtered, and concentrated in vacuo to furnish the product .

Molecular Structure Analysis

The InChI code for “tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate” is 1S/C9H14BrN2O2S/c1-9(2,3)14-8(13)12-5-7-11-4-6(10)15-7/h4,15H,5H2,1-3H3,(H,12,13) .

Physical And Chemical Properties Analysis

“tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate” is a solid at room temperature . It has a molecular weight of 279.16 . The compound is stored at temperatures between 2-8°C .

科学研究应用

1. 结构表征和氢键

- 一项研究重点关注氨基甲酸酯衍生物的合成和结构表征,包括叔丁基(5-溴噻唑-2-基)(甲基)氨基甲酸酯。它强调了氢键在将分子组装成三维结构中的重要性 (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).

2. 有机反应中的合成和应用

- 另一项研究讨论了叔丁基氨基甲酸酯衍生物在有机合成中的制备和反应性质,表明它们在创建复杂分子结构方面很有用 (Padwa, Brodney, & Lynch, 2003).

3. 同晶晶体结构

- 分析了叔丁基氨基甲酸酯衍生物的同晶晶体结构,重点关注氢键和羰基上的卤素键之间的相互作用,这在晶体工程中至关重要 (Baillargeon, Rahem, Caron-Duval, Tremblay, Fortin, Blais, Fan, Fortin, & Dory, 2017).

4. 在生物活性化合物合成中的作用

- 探索了叔丁基氨基甲酸酯衍生物作为生物活性化合物中间体的合成和优化。这证明了它们在制药行业的潜力 (Zhao, Guo, Lan, & Xu, 2017).

5. 抗菌活性

- 进行了叔丁基氨基甲酸酯衍生物的抗菌活性研究,表明它们在开发新的抗菌剂方面具有潜力 (Ghoneim & Mohamed, 2013).

6. N-甲基化和反应性

- 一项关于氨基酸 α-氨基酸的氨基甲酸酯衍生物(包括叔丁基氨基甲酸酯)的 N-甲基化研究表明了它的选择性反应性,这对于化学合成很重要 (Easton, Kociuba, & Peters, 1991).

7. 合成和晶体学研究

- 叔丁基氨基甲酸酯衍生物的合成和晶体学研究提供了对其分子结构以及在材料科学和晶体工程中的潜在应用的见解 (Kant, Singh, & Agarwal, 2015).

安全和危害

作用机制

Target of Action

It is known to serve as an intermediate in the synthesis of jaspine b, a natural product isolated from sponges. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines, suggesting that the compound may interact with targets involved in cell proliferation and survival.

Mode of Action

As an intermediate in the synthesis of jaspine B, it is likely that it undergoes further chemical reactions to form the final active compound. The specific interactions with its targets and the resulting changes at the molecular level remain to be elucidated.

Biochemical Pathways

Given its role as an intermediate in the synthesis of jaspine B, it may be involved in pathways related to cell proliferation and survival, particularly in the context of carcinoma cells. The downstream effects of these interactions would likely involve changes in cell growth and viability.

Result of Action

As an intermediate in the synthesis of jaspine b, which exhibits cytotoxic activity against several human carcinoma cell lines, it can be inferred that the compound may have potential anti-cancer effects.

属性

IUPAC Name |

tert-butyl N-(5-bromo-1,3-thiazol-2-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-5-6(10)15-7/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAZVEDXVLUALRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC=C(S1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-bromothiazol-2-yl)(methyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2428432.png)

![(3,4-Dichlorophenyl)[4-hydroxy-4-(morpholinomethyl)piperidino]methanone](/img/structure/B2428433.png)

![5-{1-[(3-fluorophenyl)acetyl]piperidin-4-yl}-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2428434.png)

![1-(3,4-dichlorophenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428446.png)

![3-anilino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylaldehyde O-methyloxime](/img/structure/B2428447.png)

![Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2428454.png)

![2-[4-(3-Chloro-2-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2428455.png)